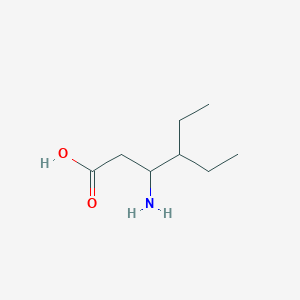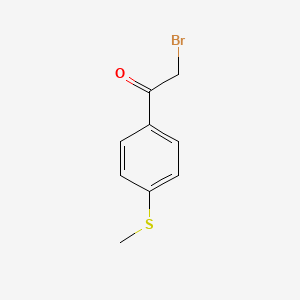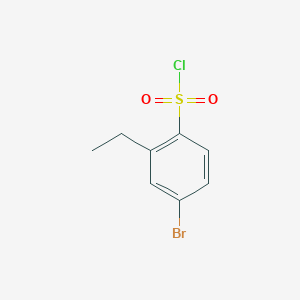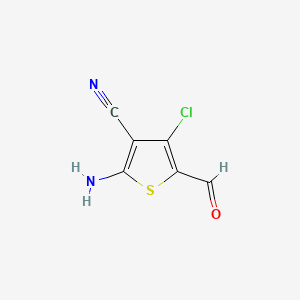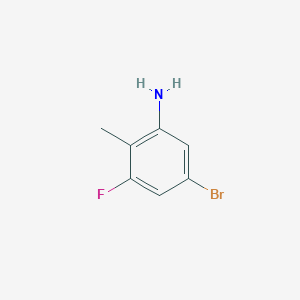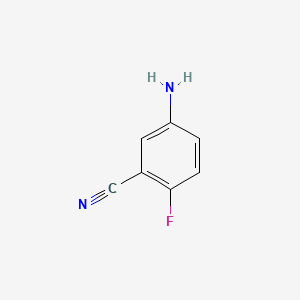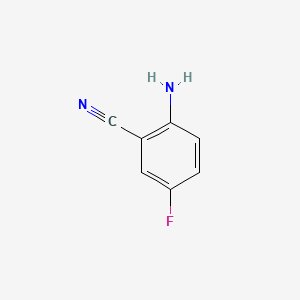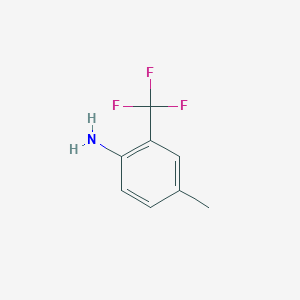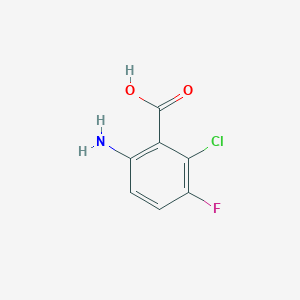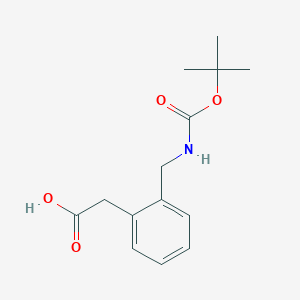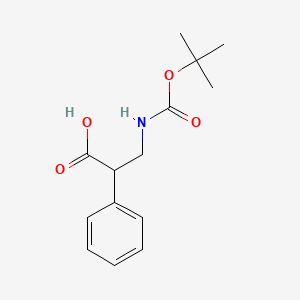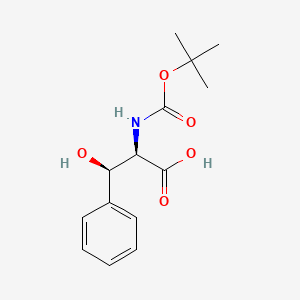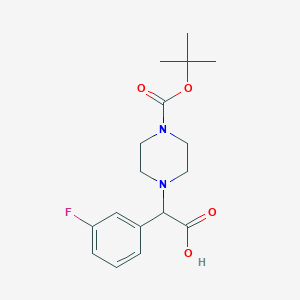
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical properties of pharmaceutical agents. Piperazine derivatives have been extensively studied for various biological activities, including antioxidant properties and enzyme inhibition . The presence of the Boc group (tert-butoxycarbonyl) is a common protecting group in organic synthesis, which can be modified to introduce fluorine atoms, as seen in the discovery of potent and orally active acetyl-CoA carboxylase (ACC) inhibitors . The fluorine atoms can act as acid-stable bioisosteres for the Boc group, enhancing the compound's metabolic stability and potential bioactivity.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multiple steps, including the protection of amino groups, esterification, and substitution reactions. For instance, the synthesis of novel piperazine derivatives as ACC inhibitors involved the optimization of substituents on the nitrogen of the piperidine ring, leading to the introduction of fluorine-substituted tert-butoxycarbonyl groups . Similarly, the synthesis of new 2-phenyl acetic acid esters entailed a stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine to yield the desired compounds . These methods highlight the complexity and precision required in synthesizing piperazine derivatives with specific functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be quite complex, with the potential for intramolecular and intermolecular hydrogen bonding. For example, a co-crystal containing a piperazinium cation demonstrated a three-dimensional network arising from hydrogen bonds between the cation and an anion, as well as between salicylic acid molecules . These structural features are crucial as they can significantly influence the compound's stability, solubility, and overall biological activity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that involve the modification of the Boc group. The introduction of fluorine atoms into the Boc group can create acid-stable bioisosteres, which are resistant to acidic conditions and can be beneficial in enhancing the pharmacokinetic profile of the compound . Additionally, the ability to form co-crystals with other compounds, as seen with salicylate anion and salicylic acid, suggests that piperazine derivatives can engage in complex chemical interactions, which can be exploited in drug design and development .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their structural features, such as the presence of alkoxy, fluoro, and Boc groups. These groups can affect the lipophilicity, electronic distribution, and steric hindrance of the molecules, which in turn can impact their antioxidant activity and enzyme inhibition potency . For instance, the antioxidant profile of certain piperazine derivatives was determined using assays like ABTS and FRAP, which are indicative of the compounds' ability to scavenge free radicals and reduce metal ions, respectively . These properties are essential for understanding the therapeutic potential and safety profile of piperazine-based compounds.
Wissenschaftliche Forschungsanwendungen
N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: Antinociceptive Agents
- Research shows the development of derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, which include compounds with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents. These compounds exhibit significant analgesic activity and are identified as potent, rapid-acting, non-opioid analgesics with low acute toxicity (Viaud et al., 1995).
Substituted Pyrido[3,2-b]oxazin-3(4H)-ones: Antinociceptive Activity
- A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and compared with acetyl salicylic acid for antinociceptive efficacy. These compounds, particularly one with a 4-fluorophenyl-1-piperazinyl substituent, demonstrated more activity than aspirin (Savelon et al., 1998).
Novel Quinolone Antibacterials
- Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showcasing potent in vitro antibacterial activity. These compounds include those with 2-(fluoromethyl)piperazine substitutions, demonstrating effectiveness similar to ciprofloxacin (Ziegler et al., 1990).
Small Molecule Motilin Receptor Agonist
- The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was discovered as a novel small molecule motilin receptor agonist. It demonstrated potent agonist activity and promising pharmacokinetic profiles (Westaway et al., 2009).
Synthesis of Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl Quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters
- This study involved the stereoselective synthesis of novel esters of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid, providing insights into the structural and analytical data of these new compounds (Acharyulu et al., 2009).
Antifungal N-(Fluorophenyl)piperazinyl Benzoxaboroles
- The study synthesized novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles. These compounds showed microbiological activity against various fungi, with the presence of heterocyclic benzoxaborole rings being crucial for the activity (Borys et al., 2019).
Synthesis of Piperazinyl Amides of 18β-Glycyrrhetinic Acid
- A practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid was developed. The study discusses procedures for constructing intermediates and elucidates reasons for the appearance of byproducts (Cai et al., 2020).
Formation of Aminosuccinyl Peptides
- The study investigated the formation of aminosuccinyl peptides during acidolytic deprotection and their transformation to piperazine-2,5-dione derivatives. It provides insights into the role of acidic media and the influence of different residues on the formation of imide derivatives (Schön & Kisfaludy, 2009).
Noncataleptogenic Dopamine D-2 and Serotonin 5-HT2 Antagonists
- The study synthesized 1-(4-fluorophenyl)-1H-indoles with various substitutions, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Certain piperidyl substituted indoles were identified as noncataleptogenic, resembling the profile of atypical neuroleptics (Perregaard et al., 1992).
Fe-catalyzed Synthesis of Flunarizine
- Flunarizine, a drug used to treat migraines and other disorders, was synthesized using Fe-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine. This method represents an advancement in the industrial production of flunarizine (Shakhmaev et al., 2016).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHGFHJSQSOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376096 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid | |
CAS RN |
885272-91-3 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

